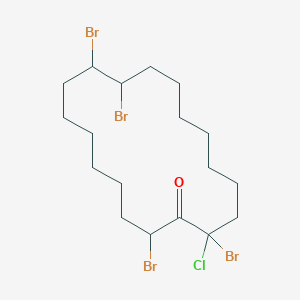
4-chlorobenzoic acid;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 4-chlorobenzoic acid and N,N-diethylethanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N,N-diethylethanamine, also known as diethylamine, is a secondary amine with the formula (C₂H₅)₂NH. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N,N-diethylethanamine can be synthesized by the alkylation of ammonia or primary amines with ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves the large-scale oxidation of 4-chlorotoluene using industrial oxidizing agents. The process is optimized to ensure high yield and purity of the product. N,N-diethylethanamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina or silica.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert 4-chlorobenzoic acid to 4-chlorobenzaldehyde.
Reduction: Reduction of 4-chlorobenzoic acid can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in 4-chlorobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
N,N-diethylethanamine participates in reactions such as:
Alkylation: It can be alkylated to form tertiary amines.
Acylation: It reacts with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed
4-Chlorobenzaldehyde: Formed by the oxidation of 4-chlorobenzoic acid.
4-Chlorobenzyl Alcohol: Formed by the reduction of 4-chlorobenzoic acid.
Amides: Formed by the acylation of N,N-diethylethanamine.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzoic acid and N,N-diethylethanamine have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organic compounds.
Biology: 4-Chlorobenzoic acid is used in studies involving the degradation of indomethacin by bacteria.
Medicine: N,N-diethylethanamine is used in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chlorobenzoic acid involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to participate in the synthesis of other compounds. N,N-diethylethanamine acts as a nucleophile in many reactions, allowing it to form bonds with electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
4-Chlorobenzyl Alcohol: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Benzoic Acid: Similar in structure but without the chlorine atom.
Uniqueness
4-Chlorobenzoic acid is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to benzoic acid. N,N-diethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
89423-21-2 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
4-chlorobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H5ClO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI-Schlüssel |
XWZDRRDWEVFLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)


![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)


